[5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Description
Properties
IUPAC Name |
2-[5-(5-methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5/c1-20-8-2-3-9-7(4-8)5-10(14-9)12-15-16(6-11(17)18)13(19)21-12/h2-5,14H,6H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJGTFSCRNVMOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)C3=NN(C(=O)O3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the indole ring through Fischer indole synthesis, followed by the construction of the oxadiazole ring.
Fischer Indole Synthesis: This step involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.
Formation of Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group on the indole ring can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions to form different derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) can be used under acidic conditions.
Major Products
Oxidation: Formation of 5-hydroxyindole derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing indole and oxadiazole moieties exhibit significant anticancer properties. In vitro studies have demonstrated that derivatives of oxadiazoles can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a series of oxadiazole derivatives were screened for anticancer activity using MTT assays, revealing promising results against various cancer cell lines .
Antidiabetic Effects
In addition to anticancer properties, [5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid has been evaluated for its antidiabetic potential. Studies have shown that related compounds can enhance insulin sensitivity and reduce blood glucose levels in diabetic models. The mechanism often involves modulation of glucose metabolism pathways and improvement in pancreatic function .
Anti-inflammatory Properties
The compound has also been investigated for anti-inflammatory effects. It has been found to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This suggests potential applications in treating inflammatory diseases such as arthritis or inflammatory bowel disease .
Case Studies
Several case studies highlight the therapeutic potential of indole and oxadiazole derivatives:
- Anticancer Screening : A study synthesized a series of 1,3,4-oxadiazole derivatives and tested them against human cancer cell lines. The results indicated that specific compounds exhibited IC50 values in the low micromolar range, demonstrating significant anticancer activity .
- Diabetes Model : In a diabetic rat model, an indole-based compound was shown to lower fasting blood glucose levels significantly compared to controls. This effect was attributed to enhanced insulin signaling pathways .
- Inflammation Studies : In vitro assays demonstrated that certain oxadiazole derivatives could effectively reduce the expression of TNF-alpha and IL-6 in activated macrophages, indicating their potential as anti-inflammatory agents .
Mechanism of Action
The mechanism of action of [5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid involves its interaction with various molecular targets. The indole ring can interact with enzymes and receptors, while the oxadiazole ring can enhance the compound’s stability and binding affinity.
Molecular Targets and Pathways
Enzymes: The compound can inhibit or activate specific enzymes, leading to changes in metabolic pathways.
Receptors: It can bind to receptors, modulating their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Antimicrobial Activity
1-(5-((1H-Pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone Derivatives (): Structural Differences: These derivatives feature pyrazole and aryl substituents instead of the indole-acetic acid system. Activity: Compounds 4b, 4c, and 4d exhibited significant antibacterial effects against Streptococcus spp. at 100 μg/mL, comparable to ciprofloxacin.
1-(2-Aryl-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanones (): Structural Differences: Phenethyl and aryl groups replace the indole and acetic acid moieties. Activity: Para-substituted derivatives (e.g., 2a, 2b) showed enhanced activity against S. aureus and P. aeruginosa.
Anti-inflammatory and Anticancer Analogues
5-Oxopyrrolidine-3-carboxylic Acid Derivatives ():
- Structural Differences : A pyrrolidine-carboxylic acid replaces the indole-oxadiazole core.
- Activity : Compounds 3d, 3e, and 3f inhibited MMP-2/MMP-9 enzymes, critical in inflammation. The acetic acid group in the target compound may similarly chelate metal ions in enzyme active sites .
Indole-Based 1,3,4-Oxadiazole Thioethers (): Structural Differences: Thioether and acetamide groups replace the acetic acid moiety. Activity: These compounds demonstrated anticancer activity via in vitro assays.
Functional Group Impact: Acetic Acid vs. Esters
Ethyl 2-(5-(4-Fluorophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl)acetate ():
- Structural Differences : An ethyl ester replaces the free acetic acid.
- Activity : Ester derivatives are typically more lipophilic, aiding membrane penetration but requiring enzymatic hydrolysis for activation. The free acetic acid in the target compound may offer direct ionic interactions with targets, albeit with reduced bioavailability .
Substitution Patterns on Heterocyclic Cores
5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine Derivatives (): Structural Differences: A methyl group at the indole 2-position and an amine at the oxadiazole 2-position. Activity: These compounds showed antimicrobial and antioxidant activities.
Comparative Structural and Functional Analysis
Biological Activity
The compound [5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid is a synthetic derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity based on diverse research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , and it features an indole ring fused with an oxadiazole moiety. The presence of the methoxy group and the oxadiazole structure suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.
| Property | Value |
|---|---|
| Molecular Formula | |
| CAS Number | 1216958-14-3 |
| Molecular Weight | 273.25 g/mol |
| Solubility | Soluble in DMSO and ethanol |
Antimicrobial Activity
Recent studies have indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, a related study reported strong bactericidal effects against various strains of Staphylococcus aureus, particularly methicillin-resistant strains (MRSA) . The mechanism of action is believed to involve the inhibition of biofilm formation and disruption of bacterial cell integrity.
Case Study: Antimicrobial Efficacy
In a comparative study, several 1,3,4-oxadiazole derivatives were synthesized and tested for their antimicrobial activity. The results showed that compounds similar to This compound demonstrated higher efficacy than traditional antibiotics like ciprofloxacin against resistant bacterial strains.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In vitro studies on various cell lines (e.g., L929 fibroblasts) revealed that many oxadiazole derivatives exhibited low cytotoxicity, suggesting a favorable therapeutic index . The most active compounds did not significantly affect cell viability at therapeutic concentrations.
Table 2: Cytotoxicity Results
| Compound | Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
|---|---|---|---|
| 24 | 100 | 92 | 79 |
| 25 | 200 | 68 | 73 |
| 29 | 50 | 96 | 97 |
The biological activity of This compound may be attributed to its structural features that allow it to interact with key biological pathways. The oxadiazole ring is known to affect gene transcription related to biofilm formation in bacteria, enhancing its antimicrobial properties .
Q & A
Basic: What are the common synthetic routes for [5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid?
Answer:
The synthesis typically involves sequential steps:
Esterification : React 2-(1H-indol-3-yl)acetic acid with ethanol and sulfuric acid to form an ethyl ester intermediate .
Hydrazide Formation : Reflux the ester with hydrazine hydrate in methanol to yield acetohydrazide .
Cyclization : Treat the hydrazide with carbon disulfide and potassium hydroxide to form the 1,3,4-oxadiazole-5-thiol core .
Functionalization : Alkylate/aralkylate the thiol group using alkyl/aralkyl halides in DMF with NaH as a base .
Characterization : Confirm intermediates and final products via FT-IR (C=O, N-H stretches), H/C NMR (indole protons, oxadiazole carbons), and EI-MS .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
Contradictions often arise due to:
- Substituent Effects : Small structural changes (e.g., methyl vs. benzyl groups on the oxadiazole ring) significantly alter activity, as seen in antihelminthic studies .
- Assay Variability : Differences in protocols (e.g., Pheratimaposthuma vs. mammalian cell models) or control standards (e.g., piperazine citrate concentration) .
- Cytotoxicity Thresholds : Compounds like 5 (from ) show potent ROS/NO inhibition but require NIH-3T3 cell toxicity screening to rule off-target effects.
Methodological Fixes :
Basic: What spectroscopic techniques are critical for confirming the compound’s structure?
Answer:
- FT-IR : Identify carbonyl (C=O, ~1720 cm) and oxadiazole ring vibrations .
- H NMR : Key signals include indole NH (~10–12 ppm), methoxy protons (~3.8 ppm), and oxadiazole-linked methylene groups (~4.2–4.5 ppm) .
- LC-MS : Confirm molecular weight and fragmentation patterns (e.g., loss of acetic acid moiety) .
Advanced: What strategies optimize synthesis yield and purity for this compound?
Answer:
- Catalyst Optimization : Nickel ferrite nanoparticles improve reaction efficiency in multicomponent syntheses (e.g., 85–91% yields in ) .
- Reaction Time/Temperature : Prolonged reflux (3–5 hours) in acetic acid with sodium acetate enhances cyclization () .
- Purification : Recrystallization from DMF/acetic acid mixtures removes byproducts .
Basic: What in vitro models are used to evaluate anti-protozoal or anti-inflammatory activity?
Answer:
- Anti-protozoal : Pheratimaposthuma models with motility inhibition assays, using piperazine citrate (2 mg/mL) as a positive control .
- Anti-inflammatory :
Advanced: How can researchers design derivatives to improve bioactivity?
Answer:
- SAR-Guided Modifications :
- Hybrid Scaffolds : Combine oxadiazole with thiazolidinone or pyrazole moieties for dual-action inhibitors () .
Basic: How is the compound’s stability assessed under storage conditions?
Answer:
- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Hydrolytic Stability : Incubate in PBS (pH 7.4) or simulated gastric fluid, monitored via HPLC .
- Light Sensitivity : Store in amber vials at room temperature, as recommended for indole derivatives .
Advanced: What computational tools predict the compound’s mechanism of action?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
